
Tricadmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricadmium is a compound that has garnered significant interest due to its unique properties and potential applications in various fields. It is often studied for its structural, electrical, and chemical characteristics, which make it a valuable subject in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricadmium compounds can be synthesized using various methods. For instance, this compound digermanium tetraarsenide (Cd3Ge2As4) is synthesized using a double-containment fused quartz ampoule method within a rocking furnace and a melt-quench technique . This method involves precise control of temperature and reaction conditions to ensure the formation of the desired crystalline phase.
Industrial Production Methods: Industrial production of this compound compounds typically involves high-temperature processes and specialized equipment to handle the reactive nature of cadmium and its compounds. The double-containment ampoule method is one such technique that ensures the safe and efficient production of this compound compounds .
Chemical Reactions Analysis
Types of Reactions: Tricadmium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with halogens to form cadmium halides, such as cadmium chloride (CdCl2) and cadmium bromide (CdBr2) .
Common Reagents and Conditions: Common reagents used in reactions with this compound compounds include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid, hydrobromic acid), and bases (e.g., potassium hydroxide). These reactions often require specific temperature and pressure conditions to proceed efficiently .
Major Products: The major products formed from reactions involving this compound compounds include various cadmium salts and oxides. For instance, the reaction of cadmium with hydrochloric acid produces cadmium chloride and hydrogen gas .
Scientific Research Applications
Tricadmium compounds have a wide range of applications in scientific research. They are used in the study of crystal structures, electrical properties, and magnetic properties. Additionally, this compound orthophosphate has been investigated for its optical and morphological properties, making it useful in fields such as energy storage and medical diagnostics .
Mechanism of Action
The mechanism by which tricadmium compounds exert their effects often involves interactions at the molecular level. For instance, cadmium ions can induce oxidative stress by disrupting the balance between oxidants and antioxidants in cells. This leads to cellular damage and apoptosis through pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These interactions highlight the complex nature of cadmium toxicity and its impact on cellular functions.
Comparison with Similar Compounds
- Cadmium arsenide (Cd3As2)
- Cadmium chloride (CdCl2)
- Cadmium bromide (CdBr2)
- Cadmium orthophosphate (Cd3(PO4)2)
Conclusion
Tricadmium compounds are a fascinating area of study with diverse applications in scientific research Their unique properties and reactions make them valuable in fields ranging from chemistry and biology to industry and medicine
Properties
CAS No. |
53809-79-3 |
|---|---|
Molecular Formula |
Cd3 |
Molecular Weight |
337.24 g/mol |
IUPAC Name |
cadmium |
InChI |
InChI=1S/3Cd |
InChI Key |
WPUXSKPGWOMTBT-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Cd].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


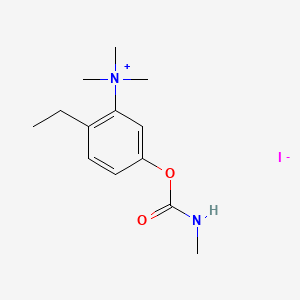
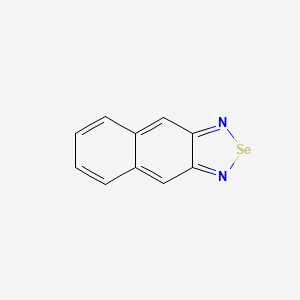
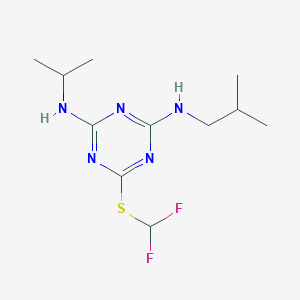
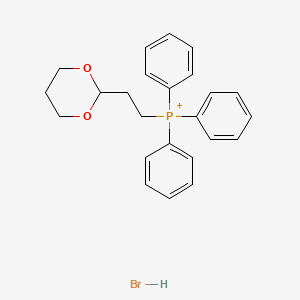
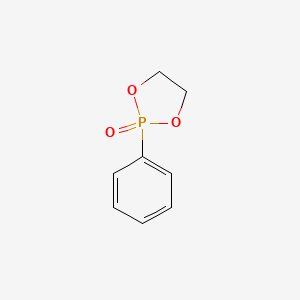

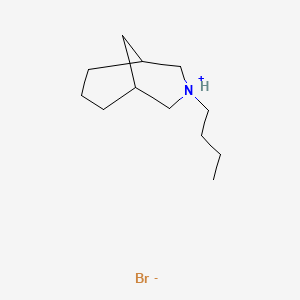
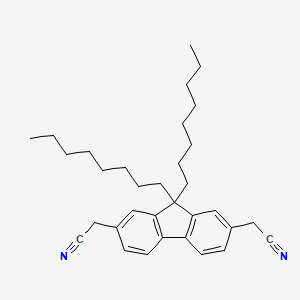
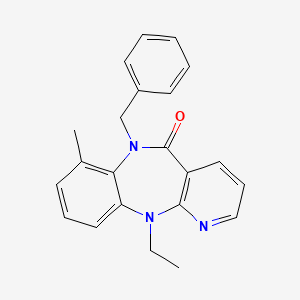
![2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one](/img/structure/B15196817.png)
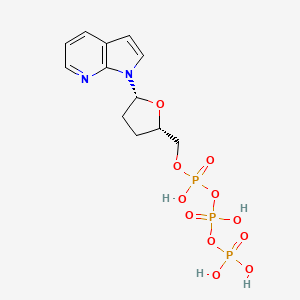

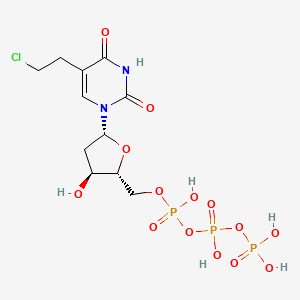
![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)
